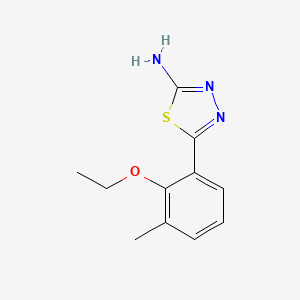

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine

説明

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative featuring a 2-ethoxy-3-methylphenyl substituent at the 5-position of the heterocyclic core. The 1,3,4-thiadiazole scaffold is known for its broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

特性

IUPAC Name |

5-(2-ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-3-15-9-7(2)5-4-6-8(9)10-13-14-11(12)16-10/h4-6H,3H2,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZAMMNBVBWIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C2=NN=C(S2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Substituent Position and Electronic Effects

- Para-substituted analogs: Compounds like 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (e.g., 4-chloro, 4-ethyl, or 4-isopropyl substituents) exhibit distinct electronic effects due to the para position’s symmetry, which enhances resonance stabilization .

- Schiff base derivatives : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine incorporates a benzylidene group at the 2-amine position, forming a conjugated imine bond. This structural feature enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to the free amine in the target compound .

Hybrid Heterocyclic Systems

- Quinazoline-thiadiazole hybrids : Compounds like 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine integrate a quinazoline moiety, which confers glycogen synthase kinase-3 (GSK-3) inhibitory activity. The absence of such a hybrid system in the target compound suggests divergent biological targets (e.g., antimicrobial vs. hypoglycemic activity) .

- Nitrofuran-containing analogs : 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amines leverage the nitrofuran group for antimicrobial activity. The ethoxy and methyl groups in the target compound may prioritize interactions with hydrophobic enzyme pockets over redox-driven mechanisms .

Anticancer Activity

- Upadhyay et al. (2017) : 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines demonstrated moderate to potent anticancer activity, with para-nitro and para-methoxy substituents enhancing cytotoxicity . The ortho/meta substitution in the target compound may alter cellular uptake or target specificity.

- Schiff base derivatives : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine showed fungicidal and insecticidal activities, suggesting that imine formation redirects activity away from anticancer applications .

Antimicrobial Activity

Enzyme Inhibition

- GSK-3 inhibitors : Quinazoline-thiadiazole hybrids inhibited GSK-3 with IC₅₀ values <1 μM, highlighting the role of hybrid scaffolds in enzyme targeting . The target compound’s simpler structure may lack the multivalent interactions required for potent kinase inhibition.

Physicochemical and ADMET Properties

- ADMET profiles : While specific data for the target compound are unavailable, compounds like GSK613 (a pyrazole-thiadiazole hybrid) underwent preliminary ADMET studies, emphasizing the importance of substituent polarity in reducing metabolic clearance .

Data Tables

Table 2: Physicochemical Comparison

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Key Substituent Effect |

|---|---|---|---|

| 5-(4-Ethylphenyl)-thiadiazol-2-amine | 3.2 | 0.12 | Hydrophobic alkyl |

| Target compound | 2.8 | 0.35 | Polar ethoxy group |

生物活性

5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, antimicrobial properties, and potential mechanisms of action based on recent research findings.

The compound is characterized by the presence of a thiadiazole ring, which is known for conferring various biological activities. The structure can be represented as follows:

where the key functional groups include the ethoxy and methyl substituents on the phenyl ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. A notable study demonstrated that derivatives with similar structures exhibited potent anti-proliferative effects against various cancer cell lines.

Case Study: Anticancer Evaluation

In a study published in the International Journal of Molecular Sciences, several thiadiazole derivatives were evaluated for their anticancer activity. The compound this compound was shown to significantly reduce cell viability in LoVo (colon cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were reported as follows:

| Compound | Cell Line | IC50 (µM) | Exposure Time |

|---|---|---|---|

| This compound | LoVo | 2.44 | 48 hours |

| This compound | MCF-7 | Higher than LoVo | 48 hours |

The study indicated that the compound's mechanism of action involves the inhibition of STAT transcription factors and cyclin-dependent kinases, particularly CDK9, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Antimicrobial Evaluation

A separate study assessed the antimicrobial efficacy of thiadiazole compounds against common pathogens. The findings indicated that compounds with similar scaffolds exhibited significant inhibitory effects on:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 |

| Escherichia coli | 3.125 |

| Candida albicans | 6.25 |

These results suggest that modifications in the thiadiazole structure can enhance its antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as carbonic anhydrase II and CDK9, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Interference with DNA Binding : Molecular docking studies suggest that the compound can interfere with DNA binding sites of transcription factors like STAT3, thereby disrupting cancer cell signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-Ethoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine?

- Method 1 : POCl₃-mediated cyclization (adapted from thiadiazole synthesis protocols):

- Procedure : Reflux a mixture of substituted carboxylic acid (e.g., 2-ethoxy-3-methylphenylacetic acid) and thiosemicarbazide in POCl₃ at 90°C for 3–6 hours. Adjust pH to 8–9 with ammonia to precipitate the product. Recrystallize using DMSO/water (2:1) .

- Key Considerations : Excess POCl₃ acts as both solvent and dehydrating agent. pH adjustment is critical for product isolation.

- Method 2 : Direct condensation of thiosemicarbazide with a substituted carboxylic acid under thermal conditions (e.g., 363 K for 6 hours), followed by crystallization from ethanol or acetone .

- Comparison : Method 1 yields higher purity but requires careful handling of corrosive reagents. Method 2 is milder but may require longer reaction times.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl/ethoxy groups (δ 1.2–2.5 ppm). Thiadiazole ring protons appear downfield (δ 8.0–9.0 ppm) .

- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹) .

- X-ray Crystallography :

- Procedure : Grow single crystals via slow evaporation (e.g., acetone/ethanol). Analyze dihedral angles between thiadiazole and aryl rings (e.g., 18.2°–30.3°) and intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) .

- Data Interpretation : Use software like SHELX to refine displacement parameters and validate hydrogen bonding networks .

Advanced Research Questions

Q. What strategies are employed to investigate the biological activity of this compound?

- In Vitro Assays : Screen for antimicrobial or anticancer activity using:

- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., IC₅₀ values).

- Antioxidant Testing : Measure radical scavenging (DPPH/ABTS assays) .

- Computational Studies :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR or DNA gyrase) using AutoDock Vina .

Q. How can synthetic challenges, such as low yields or byproduct formation, be mitigated?

- Optimization Strategies :

- Catalysis : Use Mn(II) catalysts to enhance cyclization efficiency (reported for analogous thiadiazoles) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Byproduct Analysis :

- HPLC-MS : Monitor reaction progress and identify side products (e.g., uncyclized thiosemicarbazones).

- Column Chromatography : Purify using silica gel (ethyl acetate/hexane eluent) .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Case Example : Discrepancies in DFT-calculated vs. experimental NMR shifts.

- Validation : Cross-check with solid-state data (X-ray) and adjust computational parameters (e.g., solvent model in Gaussian) .

- Resolution Workflow :

- Step 1 : Confirm sample purity via elemental analysis.

- Step 2 : Re-run spectra under standardized conditions (e.g., 400 MHz, DMSO-d₆).

- Step 3 : Collaborate with crystallographers to reconcile structural ambiguities .

Q. What role do intermolecular interactions play in the compound’s stability and bioactivity?

- Hydrogen Bonding :

- Crystal Packing : N–H···N bonds form 2D supramolecular networks, enhancing thermal stability (TGA data shows decomposition >200°C) .

- Bioactivity Implications :

- Membrane Permeability : Planar thiadiazole rings and hydrophobic aryl groups improve lipid bilayer penetration .

Methodological Frameworks

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substituent Effects :

- Electron-Donating Groups (e.g., –OCH₃): Increase solubility but may reduce antimicrobial potency.

- Halogen Substituents (e.g., –Cl): Enhance anticancer activity via hydrophobic interactions .

- SAR Table :

| Substituent | Bioactivity (IC₅₀, μM) | LogP |

|---|---|---|

| –OCH₃ | 25.3 (HeLa) | 2.1 |

| –Cl | 12.7 (HeLa) | 3.4 |

Q. What theoretical frameworks are applicable to studying this compound’s reactivity?

- Conceptual Basis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。